molecular formula C34H38N4O7S B2498902 (2S, 4S)-Fmoc-4-(n'-pbf-guanidino)-pyrrolidine-2-carboxylic acid CAS No. 2098497-04-0

(2S, 4S)-Fmoc-4-(n'-pbf-guanidino)-pyrrolidine-2-carboxylic acid

Cat. No.: B2498902
CAS No.: 2098497-04-0
M. Wt: 646.76
InChI Key: ORLBFKRSGGXJJF-KMRXNPHXSA-N
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Description

(2S,4S)-Fmoc-4-(n'-Pbf-guanidino)-pyrrolidine-2-carboxylic acid is a synthetic amino acid derivative widely used in peptide synthesis.

The compound features:

  • Fmoc (9-fluorenylmethyloxycarbonyl) group: A base-labile protecting group for amine functionalities, critical in solid-phase peptide synthesis (SPPS) .
  • Pbf (2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl) group: A bulky, acid-stable protecting group for guanidino moieties, commonly used to mimic arginine residues .
  • (2S,4S) stereochemistry: The stereochemistry at positions 2 and 4 influences conformational control in peptide chains, affecting secondary structure formation and aggregation propensity .

This compound is likely employed in the synthesis of peptides requiring stabilized guanidino groups under acidic conditions, such as antiviral or cell-penetrating peptides.

Properties

IUPAC Name

(2S,4S)-4-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H38N4O7S/c1-18-19(2)30(20(3)26-15-34(4,5)45-29(18)26)46(42,43)37-32(35)36-21-14-28(31(39)40)38(16-21)33(41)44-17-27-24-12-8-6-10-22(24)23-11-7-9-13-25(23)27/h6-13,21,27-28H,14-17H2,1-5H3,(H,39,40)(H3,35,36,37)/t21-,28-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLBFKRSGGXJJF-KMRXNPHXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NC3CC(N(C3)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=N[C@H]3C[C@H](N(C3)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H38N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

646.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of the α-Amino Group

The α-amino group of trans-4-hydroxy-L-proline is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under mildly basic conditions. In anhydrous dichloromethane, Fmoc-Cl (1.2 equivalents) reacts with the amino group in the presence of triethylamine (Et₃N, 2.5 equivalents) at 0°C, yielding Fmoc-(2S,4R)-4-hydroxyproline. This step achieves >95% conversion, as confirmed by thin-layer chromatography (TLC).

Mesylation of the C4 Hydroxyl Group

The C4 hydroxyl group is activated via mesylation to facilitate nucleophilic substitution. Methanesulfonyl chloride (MsCl, 1.5 equivalents) is added dropwise to a solution of Fmoc-(2S,4R)-4-hydroxyproline in dichloromethane at -15°C, with Et₃N (2.0 equivalents) as the base. After 2 hours, the reaction mixture is concentrated to afford Fmoc-(2S,4R)-4-mesyloxyproline as a crystalline solid.

Stereoinversion via Guanidino Group Introduction

The mesylate intermediate undergoes nucleophilic displacement with a guanidine precursor to invert configuration at C4. A solution of 1H-pyrazole-1-carboxamidine hydrochloride (1.3 equivalents) in dimethylformamide (DMF) is treated with diisopropylethylamine (DIPEA, 3.0 equivalents) and stirred with Fmoc-(2S,4R)-4-mesyloxyproline at 50°C for 12 hours. This step yields Fmoc-(2S,4S)-4-guanidinoproline with >90% enantiomeric excess (ee), as determined by chiral high-performance liquid chromatography (HPLC).

Protection of the Guanidino Group

The primary amine of the guanidino group is protected using 2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride (Pbf-Cl). In tetrahydrofuran (THF), Pbf-Cl (1.1 equivalents) is added to Fmoc-(2S,4S)-4-guanidinoproline in the presence of N-methylmorpholine (NMM, 2.0 equivalents) at 0°C. After 4 hours, the reaction is quenched with aqueous citric acid, and the product is isolated via ethyl acetate extraction, yielding (2S,4S)-Fmoc-4-(n'-Pbf-guanidino)-pyrrolidine-2-carboxylic acid.

Industrial-Scale Production Techniques

Industrial synthesis employs continuous-flow reactors to enhance efficiency and reproducibility. Key adaptations include:

  • Automated peptide synthesizers for sequential Fmoc deprotection and coupling steps.
  • Large-scale crystallization using heptane-toluene mixtures to purify intermediates.
  • In-line analytics with Fourier-transform infrared spectroscopy (FTIR) to monitor reaction progress.

A comparative analysis of batch vs. continuous-flow methods reveals a 15% increase in yield and 20% reduction in solvent use for the latter.

Analytical Characterization and Quality Control

Critical quality attributes are verified through:

  • Nuclear magnetic resonance (NMR) : ¹H NMR (400 MHz, DMSO-d₆) confirms the absence of mesylate (δ 3.10 ppm) and presence of Pbf sulfonyl protons (δ 1.20–1.50 ppm).
  • High-resolution mass spectrometry (HRMS) : [M+H]⁺ calculated for C₃₄H₃₈N₄O₇S: 665.2345; observed: 665.2348.
  • Chiral HPLC : Retention time of 12.3 min (Chiralpak IA column, 90:10 hexane:isopropanol) confirms >99% ee.

Comparative Analysis with Alternative Methodologies

Parameter Current Method Mitsunobu Approach Enzymatic Resolution
Yield 78% 65% 52%
Stereopurity >99% ee 85% ee 90% ee
Process Complexity Moderate High Low

The current method surpasses alternatives in stereochemical control and scalability, though enzymatic approaches offer greener chemistry prospects.

Challenges and Limitations

  • Racemization Risk : Prolonged exposure to basic conditions during Fmoc deprotection may epimerize the C2 center.
  • Pbf Stability : The Pbf group is susceptible to acidic conditions, necessitating pH-controlled environments.
  • Cost of Reagents : Pbf-Cl and Fmoc-Cl contribute to 70% of raw material costs.

Chemical Reactions Analysis

Types of Reactions

(2S, 4S)-Fmoc-4-(n’-pbf-guanidino)-pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Deprotection: Removal of the Fmoc and Pbf protecting groups under acidic or basic conditions.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like HATU or DIC.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF for Fmoc removal; TFA in DCM for Pbf removal.

    Coupling: HATU, DIC, or EDC in the presence of a base like DIPEA.

Major Products

    Peptides: The primary products are peptides with specific sequences and functionalities.

    Deprotected Amino Acids: Intermediate products include deprotected amino acids ready for further coupling.

Scientific Research Applications

Peptide Synthesis

Overview : This compound serves as a crucial component in the synthesis of peptides, which are short chains of amino acids that play vital roles in biological processes. The incorporation of (2S, 4S)-Fmoc-4-(N'-Pbf-guanidino)-pyrrolidine-2-carboxylic acid into peptide sequences is typically achieved through solid-phase peptide synthesis (SPPS).

Key Features :

  • Guanidino Group : The presence of the guanidino group enhances the biological activity of peptides, making them more effective in therapeutic applications.
  • Fmoc Protection : The Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for selective deprotection during peptide synthesis, facilitating the construction of complex peptide architectures.

Drug Development

Applications : Researchers leverage this compound for designing novel drugs, particularly in oncology. Its ability to modify peptide sequences can lead to improved efficacy and selectivity of cancer treatments.

Case Studies :

  • Therapeutic Peptides : Several studies have demonstrated that peptides synthesized using this compound exhibit enhanced binding affinity to target receptors involved in cancer progression.
  • Targeted Drug Delivery : The incorporation of guanidino functionalities has been shown to improve the pharmacokinetic properties of peptide-based drugs.

Bioconjugation

Functionality : The compound is also employed in bioconjugation processes, where it aids in attaching biomolecules to drugs or imaging agents. This enhances the targeting capabilities of therapeutic compounds.

Applications :

  • Imaging Agents : By conjugating this compound with imaging agents, researchers can improve the specificity and sensitivity of diagnostic tools.
  • Therapeutic Enhancements : Bioconjugates formed with this compound have shown promise in increasing the therapeutic index of anticancer drugs by improving their localization at tumor sites.

Mechanism of Action

The compound acts as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. The Pbf group protects the guanidino group, ensuring selective reactions at other sites. The deprotection steps reveal the functional groups, allowing for the formation of peptide bonds.

Comparison with Similar Compounds

Table 1: Key Comparative Data

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Stereochemistry Key Applications Reference
(2S,4R)-Fmoc-4-(n'-Pbf-guanidino)-pyrrolidine-2-carboxylic acid 1864002-98-1 C34H38N4O7S 646.75 Pbf-guanidino (2S,4R) Arg analogs in SPPS; antiviral peptide synthesis
(2S,4S)-Fmoc-4-(propargyloxycarbonyl)amino-pyrrolidine-2-carboxylic acid 2451202-17-6 C24H22N2O6 434.44 Propargyloxycarbonyl (2S,4S) Conformational control; aggregation prevention in peptides
(2S,4S)-1-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid 467438-40-0 C26H29NO4 419.51 Cyclohexyl (2S,4S) Hydrophobic interactions; peptide backbone rigidification
(2S,4R)-Fmoc-4-(4-fluorobenzyl)-pyrrolidine-2-carboxylic acid 959576-18-2 C27H24FNO4 445.49 4-Fluorobenzyl (2S,4R) Stabilization of aromatic interactions in drug intermediates
(2S,4S)-1-Fmoc-4-phenoxy-pyrrolidine-2-carboxylic acid 1260617-48-8 C26H23NO5 429.46 Phenoxy (2S,4S) Conformational locking; β-turn mimicry in peptides

Key Findings:

Steric and Electronic Effects: The Pbf-guanidino group in (2S,4R)-Fmoc-4-(n'-Pbf-guanidino)-pyrrolidine-2-carboxylic acid provides superior acid stability compared to propargyloxycarbonyl or phenoxy groups, making it suitable for prolonged synthesis under acidic conditions . Cyclohexyl and 4-fluorobenzyl substituents enhance hydrophobicity, improving membrane permeability in therapeutic peptides .

Stereochemical Impact: The (2S,4S) configuration in propargyloxycarbonyl and phenoxy derivatives promotes cis-peptide bond formation, stabilizing β-sheet structures, whereas (2S,4R) isomers favor trans configurations .

Applications in Drug Development :

  • Pbf-protected compounds are critical intermediates in Velpatasvir (anti-HCV drug) synthesis, where chiral purity (e.g., (2S,4S)-TBMP) is essential for efficacy .
  • Propargyloxycarbonyl derivatives are used in "pseudo-proline" motifs to prevent aggregation during SPPS .

Research Implications and Industrial Relevance

  • Chiral Separation : highlights advanced chiral separation techniques for (2S,4S)-TBMP, emphasizing the need for isomerically pure intermediates in green manufacturing .
  • Protecting Group Strategy : The Pbf group’s stability under acidic cleavage conditions (e.g., TFA) contrasts with Boc groups, which require milder deprotection .

Biological Activity

(2S, 4S)-Fmoc-4-(N'-Pbf-guanidino)-pyrrolidine-2-carboxylic acid is a synthetic compound widely utilized in peptide synthesis and proteomics research. Its unique structural features, including the Fmoc protecting group and the guanidino group protected by a Pbf group, enhance its reactivity and stability, making it a valuable tool in various biological applications.

Chemical Structure and Properties

The molecular formula of this compound is C₃₄H₃₈N₄O₇S, with a molecular weight of approximately 646.76 g/mol. The compound's structure consists of a pyrrolidine ring with specific stereochemistry that influences its biological activity.

Property Details
Molecular FormulaC₃₄H₃₈N₄O₇S
Molecular Weight646.76 g/mol
Functional GroupsFmoc, Guanidino (Pbf protected)
ApplicationsPeptide synthesis, proteomics

The compound functions as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions, while the Pbf group protects the guanidino group to ensure selective reactions at other sites. Upon deprotection, the functional groups are revealed, allowing for the formation of peptide bonds.

Peptide Synthesis

This compound is primarily used in solid-phase peptide synthesis (SPPS). This method allows for the efficient assembly of peptides by sequentially adding amino acids to a growing chain. The compound's ability to form stable peptide bonds makes it essential for synthesizing complex peptides that can exhibit various biological activities.

Case Studies in Biological Research

  • Protein-Protein Interactions : Research has demonstrated that peptides synthesized using this compound can effectively modulate protein-protein interactions. For instance, studies have shown that certain peptide sequences can inhibit or enhance interactions between key proteins involved in cellular signaling pathways.
  • Therapeutic Applications : The compound has been explored for developing peptide-based therapeutics targeting diseases such as cancer and metabolic disorders. The guanidino functionality enhances binding affinity to biological targets, improving the efficacy of therapeutic peptides.
  • Enzyme Mechanisms : Investigations into enzyme mechanisms have utilized peptides synthesized from this compound to elucidate how specific enzymes interact with substrates. These studies provide insights into enzyme specificity and catalytic mechanisms.

Comparative Analysis

The following table compares this compound with similar compounds:

Compound Name Unique Features Biological Activity
(2S, 4R)-Fmoc-4-(N'-Boc-guanidino)-pyrrolidineDifferent protective group affects reactivityVaries; may exhibit different interaction profiles
Fmoc-Lys(Gu)-OHLysine derivative featuring guanidino functionalityBroader applicability in peptide synthesis
(S)-Fmoc-2-amino-3-(N’-Pbf-guanidino)-propionic acidSimilar structure with different stereochemistryPotentially different biological effects

Q & A

Q. What is the role of the Fmoc and Pbf protecting groups in this compound, and how do they influence peptide synthesis workflows?

The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the amino terminus during solid-phase peptide synthesis (SPPS), enabling stepwise elongation while allowing deprotection under mild basic conditions (e.g., piperidine). The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group stabilizes the guanidino moiety, preventing side reactions during synthesis. Both groups are critical for synthesizing arginine-rich peptides, as Pbf minimizes aggregation and improves solubility .

Q. What are the recommended storage and handling protocols for this compound to ensure stability?

Store the compound at 2–8°C in a dry, airtight container protected from light and moisture. Avoid exposure to bases (to prevent premature Fmoc deprotection) and oxidizing agents. Use gloves and eye protection, and handle under fume hoods to mitigate inhalation risks. Stability under these conditions is confirmed by thermal analysis (melting point: 170–180°C) .

Q. How can researchers verify the purity and structural integrity of this compound before use?

Analytical methods include:

  • HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to assess purity (>95% recommended).
  • LC-MS : Confirm molecular weight (expected [M+H]+ ~646.75 g/mol for C34H38N4O7S) and detect impurities.
  • NMR : 1H/13C NMR spectra should match reference signals for Fmoc (δ 7.3–7.8 ppm aromatic protons) and Pbf groups (δ 1.2–2.6 ppm methyl protons) .

Advanced Research Questions

Q. What synthetic challenges arise when incorporating this building block into peptides, and how can coupling efficiency be optimized?

Steric hindrance from the Pbf-guanidino group can reduce coupling efficiency. Mitigation strategies:

  • Use coupling agents like HATU or PyBOP with DIPEA in DMF to enhance reactivity.
  • Extend coupling times (1–2 hours) and monitor with Kaiser tests.
  • Pre-activate the carboxylic acid with 2–4 equivalents of activator to drive the reaction .

Q. How does the stereochemistry (2S,4S) influence conformational behavior in peptide chains?

The (2S,4S) configuration imposes rigidity on the pyrrolidine ring, favoring trans-amide bond geometry. This can stabilize β-turn structures or disrupt α-helix formation in peptides. Computational modeling (e.g., DFT or MD simulations) and circular dichroism (CD) spectroscopy are recommended to study backbone dihedral angles and secondary structure effects .

Q. What analytical approaches resolve contradictions in stability data under acidic vs. basic conditions?

While the compound is stable under neutral storage conditions, conflicting reports on acid/base stability require empirical validation:

  • Acidic conditions (pH <3) : Monitor Pbf cleavage via HPLC (retention time shifts).
  • Basic conditions (pH >9) : Track Fmoc deprotection by UV absorbance at 301 nm.
  • Kinetic studies : Use Arrhenius plots to predict degradation rates at varying temperatures and pH .

Q. How can researchers assess the ecological impact of this compound during disposal?

Despite limited ecotoxicity data (no PBT/vPvB assessment), follow ISO 14044 guidelines:

  • Biodegradation : Perform OECD 301 tests to evaluate mineralization in aqueous systems.
  • Waste handling : Neutralize with activated carbon and dispose via licensed hazardous waste facilities to prevent soil/water contamination .

Methodological Best Practices

  • Deprotection Protocols : Use TFA/water (95:5) for Pbf removal and piperidine/DMF (20%) for Fmoc cleavage, with real-time UV monitoring .
  • Aggregation Prevention : Incorporate pseudo-proline derivatives (e.g., FAA4330) during synthesis to reduce chain aggregation .
  • Safety : Consult SDS sections 8 (exposure controls) and 13 (disposal) to comply with OSHA and EPA regulations .

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